N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide is a chemical compound with the molecular formula C15H15IN2O3S and a molecular weight of 430.26 g/mol . This compound is characterized by the presence of an iodine atom, a sulfonyl group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and 4-aminobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Chemical Reactions Analysis
N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:
N-{4-[(4-bromo-2-methylanilino)sulfonyl]phenyl}acetamide: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and biological activity.
N-{4-[(4-chloro-2-methylanilino)sulfonyl]phenyl}acetamide: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-containing compound.
Properties
Molecular Formula |
C15H15IN2O3S |
---|---|
Molecular Weight |
430.3g/mol |
IUPAC Name |
N-[4-[(4-iodo-2-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15IN2O3S/c1-10-9-12(16)3-8-15(10)18-22(20,21)14-6-4-13(5-7-14)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
VQTDTCOZPWMCKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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